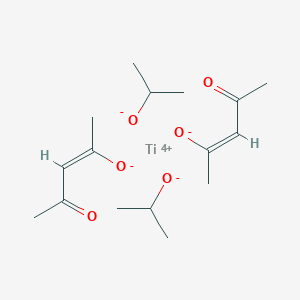
双(2,4-戊二酮-O,O')双(2-丙醇)钛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Titanium, bis(2,4-pentanedionato-O,O’)bis(2-propanolato)- is widely used in scientific research due to its versatility. Some of its applications include:
Catalysis: Used as a catalyst in organic synthesis and polymerization reactions.
Material Science: Employed in the preparation of thin films and coatings for various applications.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a component in biomedical implants.
Electronics: Utilized in the fabrication of electronic devices such as light-emitting diodes (LEDs) and solar cells.
作用机制
Target of Action
The primary target of Titanium, bis(2,4-pentanedionato-O,O’)bis(2-propanolato)- is the active groups in the substrate and the ink or paint binder . These active groups are crucial in the cross-linking reaction that occurs during the use of this compound .
Mode of Action
Titanium, bis(2,4-pentanedionato-O,O’)bis(2-propanolato)- interacts with these active groups, forming a cross-linking bridge . This interaction results in an increase in the molecular weight of the binder, enhancing various properties such as heat resistance, chemical resistance, water resistance, and dryness .
Biochemical Pathways
The compound affects the cross-linking pathway in the binder, leading to the formation of a more robust and durable structure . The downstream effects include improved adhesion of the ink or paint to the substrate .
Pharmacokinetics
It’s partially soluble in water but readily soluble in isopropanol and benzene . These properties may influence its bioavailability in various applications.
Result of Action
The result of the action of Titanium, bis(2,4-pentanedionato-O,O’)bis(2-propanolato)- is the formation of a cross-linked structure that enhances the performance of the binder . This leads to improved heat resistance, chemical resistance, water resistance, and dryness of the ink or paint . Ultimately, the adhesion of the ink or paint to the substrate is improved .
Action Environment
The action of Titanium, bis(2,4-pentanedionato-O,O’)bis(2-propanolato)- is influenced by environmental factors such as temperature and the presence of moisture . The compound is sensitive to moisture and may crystallize out when stored at low temperatures . Therefore, the environment in which the compound is used and stored can significantly impact its action, efficacy, and stability.
生化分析
Biochemical Properties
It is known that during its use, as the solvent evaporates, it can react with active groups in substrates and inks or coatings to form cross-links, thereby increasing the molecular weight and improving heat resistance, chemical resistance, water resistance, and dryness .
Cellular Effects
It is known to cause irritation to the skin, eyes, and respiratory system .
Molecular Mechanism
It is known that it can form cross-links with active groups in substrates and inks or coatings, thereby increasing the molecular weight .
Temporal Effects in Laboratory Settings
It is known that it can crystallize out partially or completely when stored at low temperatures .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, bis(2,4-pentanedionato-O,O’)bis(2-propanolato)- typically involves the reaction of titanium tetraisopropoxide with acetylacetone in an inert atmosphere. The reaction is carried out under controlled conditions, often at low temperatures, to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the compound is produced by reacting titanium tetraisopropoxide with acetylacetone in the presence of an inert gas such as nitrogen. The reaction mixture is then purified to obtain the desired product in high yield .
化学反应分析
Types of Reactions
Titanium, bis(2,4-pentanedionato-O,O’)bis(2-propanolato)- undergoes various chemical reactions, including:
Hydrolysis: The compound hydrolyzes in the presence of water, leading to the formation of titanium dioxide and other by-products.
Oxidation: It can be oxidized under specific conditions to form titanium oxides.
Substitution: The compound can undergo substitution reactions where the ligands are replaced by other groups.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air.
Oxidation: Oxygen or other oxidizing agents.
Substitution: Various ligands such as alcohols or acids.
Major Products Formed
Hydrolysis: Titanium dioxide.
Oxidation: Titanium oxides.
Substitution: New titanium complexes with different ligands.
相似化合物的比较
Similar Compounds
Titanium tetraisopropoxide: Another titanium complex used in similar applications but with different reactivity and stability.
Titanium(IV) oxide bis(2,4-pentanedionate): Similar in structure but used primarily in different industrial applications.
Uniqueness
Titanium, bis(2,4-pentanedionato-O,O’)bis(2-propanolato)- is unique due to its specific ligand arrangement, which provides distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over reaction conditions and product formation .
属性
CAS 编号 |
17927-72-9 |
|---|---|
分子式 |
C16H28O6Ti |
分子量 |
364.26 g/mol |
IUPAC 名称 |
(Z)-4-oxopent-2-en-2-olate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/2C5H8O2.2C3H7O.Ti/c2*1-4(6)3-5(2)7;2*1-3(2)4;/h2*3,6H,1-2H3;2*3H,1-2H3;/q;;2*-1;+4/p-2/b2*4-3-;;; |
InChI 键 |
OVSGBKZKXUMMHS-VGKOASNMSA-L |
SMILES |
CC(C)[O-].CC(C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+4] |
手性 SMILES |
CC([O-])C.CC([O-])C.C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ti+4] |
规范 SMILES |
CC(C)[O-].CC(C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+4] |
物理描述 |
Liquid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



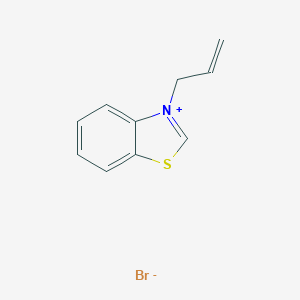

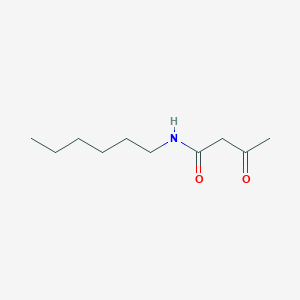

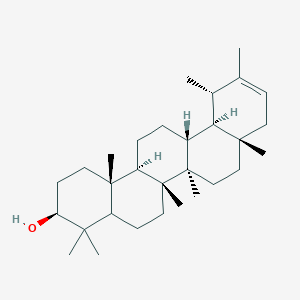
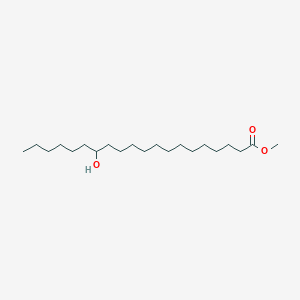

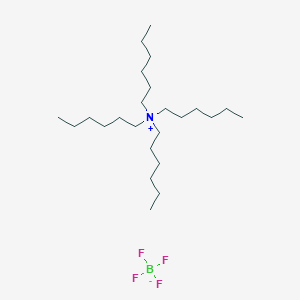
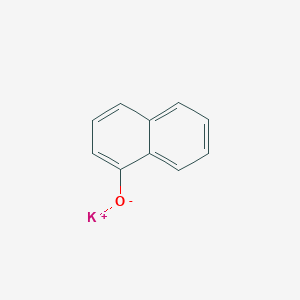
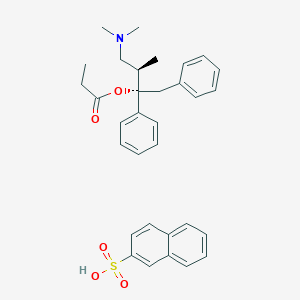
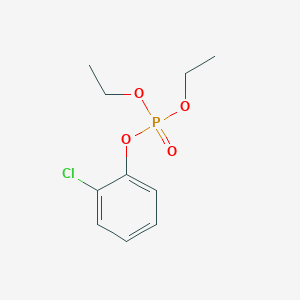

![8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide](/img/structure/B107874.png)
